

2-Fluoroisonicotinonitrile molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoroisonicotinonitrile

Cat. No.: B1313781

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In-Depth Technical Guide: 2-Fluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Fluoroisonicotinonitrile**. All quantitative data is summarized for clarity, and where available, experimental protocols are detailed.

Core Molecular Information

2-Fluoroisonicotinonitrile, also known as 4-Cyano-2-fluoropyridine, is a fluorinated pyridine derivative. Its fundamental properties are essential for its application in research and development.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C ₆ H ₃ FN ₂ | [1] |
| Molecular Weight | 122.1 g/mol | [1] |
| CAS Number | 3939-14-8 | [1] |
| SMILES | FC1=NC=CC(=C1)C#N | [2] |
| Melting Point | 34-36 °C | [3] |
| Flash Point | 82 °C | [3] |
| Water Solubility | Insoluble | [3] |

Synthesis Protocol

A general method for the synthesis of **2-Fluoroisonicotinonitrile** involves the fluorination of a corresponding chloropyridine precursor. While a highly detailed, step-by-step protocol for this specific molecule is not readily available in the public domain, a representative procedure for a similar transformation is outlined below. This can be adapted by skilled chemists for the synthesis of **2-Fluoroisonicotinonitrile**.

General Experimental Protocol: Nucleophilic Aromatic Substitution (Halex Reaction)

This protocol describes the synthesis of a fluorinated pyridine derivative from its chloro-analogue, a common strategy for producing compounds like **2-Fluoroisonicotinonitrile**.

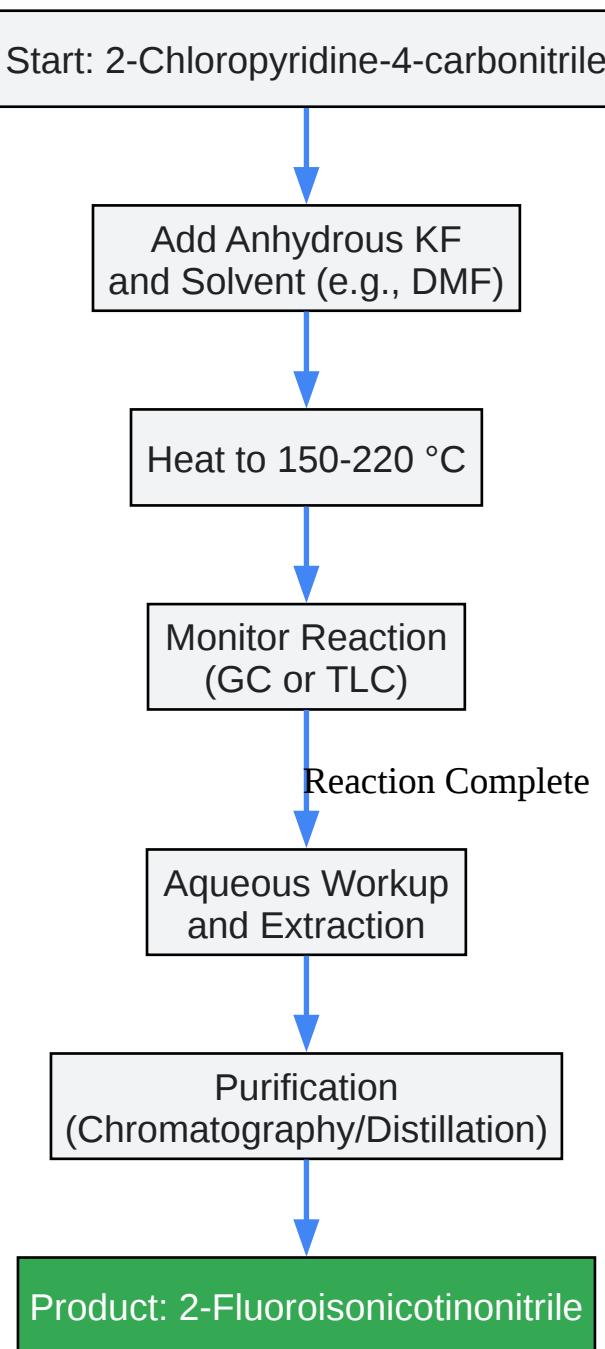
Materials:

- 2-Chloropyridine-4-carbonitrile (starting material)
- Anhydrous Potassium Fluoride (KF)
- Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Sulfolane)
- Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) (Optional, but can enhance reaction rate)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropyridine-4-carbonitrile and anhydrous potassium fluoride.
- Add the aprotic polar solvent to the reaction vessel. If using, add the phase-transfer catalyst at this stage.
- Heat the reaction mixture to a temperature typically ranging from 150-220 °C. The optimal temperature will depend on the specific substrate and solvent used.
- Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using techniques such as column chromatography or distillation to yield **2-Fluoroisonicotinonitrile**.

Logical Workflow for Synthesis



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A generalized workflow for the synthesis of **2-Fluoroisonicotinonitrile**.

Spectroscopic Data

Detailed experimental spectra for **2-Fluoroisonicotinonitrile** are not widely published.

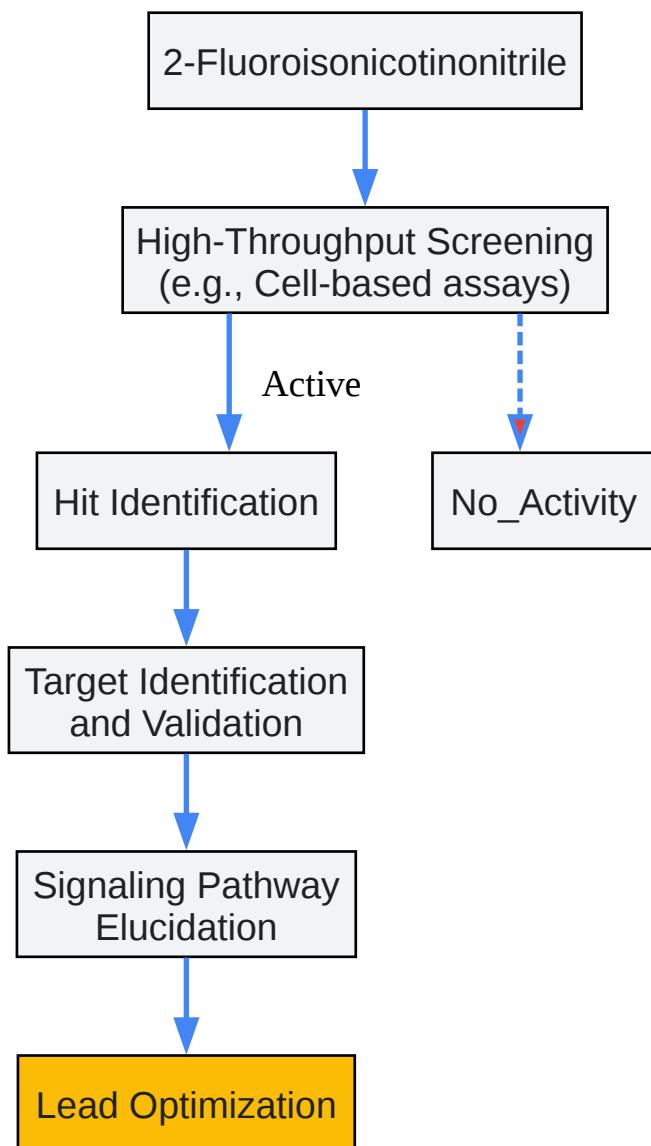
However, based on the known structure and general principles of spectroscopy, the expected spectral features are outlined below.

| Spectroscopic Data | Expected Features |
|---------------------|---|
| ¹ H NMR | Aromatic protons would exhibit complex splitting patterns characteristic of a substituted pyridine ring. Chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups. |
| ¹³ C NMR | The spectrum would show six distinct signals for the six carbon atoms. The carbon attached to the fluorine would show a large C-F coupling constant. The nitrile carbon would appear in the characteristic downfield region. |
| FT-IR | A strong, sharp absorption band characteristic of the C≡N (nitrile) stretch would be prominent around 2230 cm ⁻¹ . C-F stretching vibrations would appear in the 1000-1400 cm ⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. |
| Mass Spectrometry | The molecular ion peak (M ⁺) would be observed at m/z = 122. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments of the pyridine ring. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of **2-Fluoroisonicotinonitrile** in any signaling pathways. While fluorinated heterocyclic compounds are of significant interest in drug discovery, the specific cellular targets and mechanisms of action for this particular molecule have not been elucidated in published literature. Researchers investigating this compound would need to conduct initial biological screenings to determine its potential therapeutic applications and to identify any interactions with cellular signaling cascades.

Logical Workflow for Biological Screening



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A proposed workflow for investigating the biological activity of **2-Fluoroisonicotinonitrile**.

Conclusion

2-Fluoroisonicotinonitrile is a well-characterized small molecule with established physical properties and a feasible synthetic route. Its utility as a building block in medicinal chemistry and materials science is evident. However, its biological activity and potential roles in cellular signaling remain unexplored. This presents an open field for future research, where the screening and characterization of this compound could lead to the discovery of novel therapeutic agents or biological probes. The provided experimental frameworks for synthesis and biological screening are intended to guide such future investigations.

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References

- 1. usbio.net [usbio.net]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- To cite this document: BenchChem. [2-Fluoroisonicotinonitrile molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313781#2-fluoroisonicotinonitrile-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1313781#2-fluoroisonicotinonitrile-molecular-structure-and-weight)

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